molecular formula C19H30N2O3 B5051398 (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol

Katalognummer B5051398
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: STVCOAYENUZXTP-QZTJIDSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol, also known as EMB-001, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Wirkmechanismus

(3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol is a selective agonist of the mu-opioid receptor and a partial agonist of the delta-opioid receptor. The activation of these receptors results in the inhibition of neuronal activity, leading to the reduction of pain and anxiety. (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has been shown to have dose-dependent effects on pain sensitivity, anxiety, and depression in animal models. In addition, (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has been shown to have minimal side effects, such as respiratory depression and addiction potential, which are common with traditional opioid analgesics. (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has also been shown to have a longer duration of action compared to traditional opioid analgesics, which may reduce the need for frequent dosing.

Vorteile Und Einschränkungen Für Laborexperimente

(3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has several advantages for lab experiments, including its high purity and stability, which allows for accurate dosing and reproducibility. (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol also has a well-defined mechanism of action, which allows for the identification of potential drug targets and the development of new analogs. However, (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has some limitations, including its high cost of synthesis and limited availability, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the study of (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol. One potential direction is the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the potential use of (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol in the treatment of other neurological and psychiatric disorders, such as addiction and post-traumatic stress disorder. Finally, the investigation of the potential use of (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol in combination with other drugs may provide new insights into the treatment of complex disorders.
Conclusion:
In summary, (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol is a novel compound that has shown promising results in scientific research applications. Its selective agonist activity on the mu-opioid receptor and partial agonist activity on the delta-opioid receptor make it a potential candidate for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the potential of (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol and its future directions in the field of medicinal chemistry.

Synthesemethoden

(3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has been synthesized using various methods, including the reduction of N-acylated piperidines and the condensation of 2-ethoxybenzaldehyde with 1,4-bis(piperidin-1-yl)butane-1,4-dione. The most efficient method of synthesis involves the use of a chiral auxiliary, which results in the desired stereoselectivity. The purity and yield of (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol can be improved by using high-performance liquid chromatography (HPLC) and recrystallization.

Wissenschaftliche Forschungsanwendungen

(3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has been studied for its potential use as an analgesic, anxiolytic, and antidepressant. In animal studies, (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has shown to have significant antinociceptive effects, which suggests its potential use as an analgesic. (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol has also shown anxiolytic and antidepressant effects in animal models of anxiety and depression. These findings suggest that (3'R*,4'R*)-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3',4-diol may have therapeutic potential for the treatment of various psychiatric and neurological disorders.

Eigenschaften

IUPAC Name

(3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-2-24-19-6-4-3-5-15(19)13-20-10-9-17(18(23)14-20)21-11-7-16(22)8-12-21/h3-6,16-18,22-23H,2,7-14H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCOAYENUZXTP-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.